Cytotoxicity in Lung Adenocarcinoma: Differentiated Antiproliferative Activity of the Piperidinylethoxy Side Chain in 903589-41-3's Core Analog
The closest available experimental comparator for the target compound's core structure is compound 8 from Musa et al., which is 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one. This analog, lacking the 3-(3,4-dimethoxyphenyl) group present in 903589-41-3, provides a baseline for the contribution of the piperidinylethoxy side chain. In a 48-hour crystal violet dye binding assay against A549 human lung adenocarcinoma cells, this core analog (Compound 8) exhibited an LD50 of 8.33 µM [1]. This potency is superior to its morpholinoethoxy analog (Compound 7, LD50 34.2 µM) but inferior to its dimethylaminoethoxy analog (Compound 6, LD50 5.0 µM) [1]. This establishes that the piperidinylethoxy chain confers moderate, specific cytotoxic activity that is distinct from other basic side chains. The addition of the 3-(3,4-dimethoxyphenyl) group in 903589-41-3 is predicted, based on class-level SAR for 3-arylcoumarins, to introduce additional MAO-B inhibitory or ER-modulating properties not present in the core analog, making 903589-41-3 a multi-functional probe [2].
| Evidence Dimension | Cytotoxicity (LD50) in A549 Lung Cancer Cells at 48h |
|---|---|
| Target Compound Data | Not directly tested; core analog (7-piperidinylethoxy-4-methylcoumarin, Compound 8) has LD50 = 8.33 µM [1]. The 3-(3,4-dimethoxyphenyl) substitution in 903589-41-3 is expected to modulate this activity. |
| Comparator Or Baseline | Compound 7 (morpholinoethoxy analog): LD50 = 34.2 µM; Compound 6 (dimethylaminoethoxy analog): LD50 = 5.0 µM [1]. |
| Quantified Difference | Core analog (8) is 4.1-fold more potent than the morpholinoethoxy analog (7) but 1.7-fold less potent than the dimethylaminoethoxy analog (6) in this assay [1]. |
| Conditions | Human A549 lung adenocarcinoma cell line; crystal violet dye binding assay; 48-hour incubation [1]. |
Why This Matters
The piperidinylethoxy side chain provides a unique balance of cytotoxicity, differentiating 903589-41-3's core from both less active and more broadly toxic amino-ethoxy variants, which is critical when selecting a scaffold for targeted anticancer drug design.
- [1] Musa MA, et al. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. Anticancer Res. 2010 Nov;30(11):4613-7. PMID: 21115914. View Source
- [2] Matos MJ, et al. 3-Phenylcoumarins as a privileged scaffold in medicinal chemistry: The MAO-B inhibition case. Curr Top Med Chem. 2012;12(20):2223-37. View Source
